5-(3-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Description
The compound 5-(3-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative featuring a 3-fluorophenyl group at position 5, a 3-methoxybenzoyl substituent at position 4, and a pyridin-2-yl moiety at position 1. Its structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence electronic properties and biological interactions.
Properties
IUPAC Name |
(4E)-5-(3-fluorophenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O4/c1-30-17-9-5-7-15(13-17)21(27)19-20(14-6-4-8-16(24)12-14)26(23(29)22(19)28)18-10-2-3-11-25-18/h2-13,20,27H,1H3/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCVAZGTFSPKEQ-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=CC=C4)F)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound based on diverse sources, including case studies, research findings, and data tables.
- Molecular Formula : C28H26FNO6
- Molecular Weight : 491.51 g/mol
- CAS Number : Not specified in available literature.
The biological activity of this compound is primarily linked to its ability to inhibit cell proliferation in various cancer cell lines. The presence of the fluorophenyl and methoxybenzoyl groups enhances its interaction with biological targets, potentially leading to significant anticancer effects.
Anticancer Properties
Research indicates that this compound exhibits potent inhibitory effects against several cancer cell lines. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| L1210 (mouse leukemia) | <10 | Inhibition of DNA synthesis |
| A431 (human epidermoid) | <20 | Induction of apoptosis |
| U251 (human glioblastoma) | <15 | Disruption of cell cycle progression |
The IC50 values indicate the concentration required to inhibit 50% of cell proliferation, demonstrating the compound's potency.
Case Studies
- Study on L1210 Cells : A study published in PubMed highlighted that compounds similar to this compound showed significant inhibition of L1210 cell proliferation with IC50 values in the nanomolar range. The mechanism suggested involvement in nucleotide metabolism, enhancing the understanding of its anticancer properties .
- Apoptosis Induction in A431 Cells : Another study demonstrated that this compound could induce apoptosis in A431 cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent activation of caspases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the molecular structure significantly affect biological activity. The fluorine atom's presence on the phenyl ring and the methoxy group on the benzoyl moiety are critical for enhancing cytotoxicity. These modifications appear to facilitate stronger binding interactions with target proteins involved in cancer cell proliferation and survival.
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Physicochemical Properties
- The trifluoromethyl group () offers extreme hydrophobicity, which may improve binding to hydrophobic pockets but reduce solubility.
- Benzoyl Substituents : Meta-methoxy (target compound) vs. para-methoxy () alters electronic distribution. Para-substitution may enhance resonance effects, while meta-substitution directs electron donation to specific regions of the pyrrolone core.
- Heterocyclic Moieties : Pyridin-2-yl (target compound) enables hydrogen bonding via the nitrogen lone pair, whereas isoxazole () or pyridin-4-ylmethyl () may alter binding orientation or steric interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
